molecular formula C10H7ClO2 B6190599 methyl 4-chloro-2-ethynylbenzoate CAS No. 2648941-94-8

methyl 4-chloro-2-ethynylbenzoate

Cat. No. B6190599
CAS RN: 2648941-94-8
M. Wt: 194.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-chloro-2-ethynylbenzoate” is a chemical compound. It is a derivative of benzoic acid, with a chlorine atom at the 4th position and an ethynyl group at the 2nd position of the benzene ring . It also has a methyl ester group attached to the carboxyl group of the benzoic acid .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H7ClO2 . The molecular weight is 194.61 . The structure includes a benzene ring with a chlorine atom at the 4th position, an ethynyl group at the 2nd position, and a methyl ester group attached to the carboxyl group of the benzoic acid .


Physical And Chemical Properties Analysis

“this compound” is a solid at 20°C . It should be stored under inert gas at a temperature between 0-10°C . It is sensitive to air and heat . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Safety and Hazards

“Methyl 4-chloro-2-ethynylbenzoate” should be handled with personal protective equipment and face protection . It should be used in a well-ventilated area and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should be avoided, and dust formation should be prevented .

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 4-chloro-2-ethynylbenzoate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-chloro-2-nitrobenzoic acid", "sodium ethynide", "methyl iodide", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Reduction of 4-chloro-2-nitrobenzoic acid to 4-chloro-2-aminobenzoic acid using sodium hydroxide and ethanol", "Step 2: Conversion of 4-chloro-2-aminobenzoic acid to 4-chloro-2-ethynylbenzoic acid using sodium ethynide", "Step 3: Methylation of 4-chloro-2-ethynylbenzoic acid using methyl iodide and potassium carbonate in acetone", "Step 4: Esterification of methyl 4-chloro-2-ethynylbenzoate using methanol and sulfuric acid" ] }

CAS RN

2648941-94-8

Molecular Formula

C10H7ClO2

Molecular Weight

194.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.